molecular formula C13H12N2S B123260 Thiocarbanilide CAS No. 102-08-9

Thiocarbanilide

Cat. No. B123260
CAS RN: 102-08-9
M. Wt: 228.31 g/mol
InChI Key: FCSHMCFRCYZTRQ-UHFFFAOYSA-N
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Description

Thiocarbanilide is an organic chemical compound with the formula (C6H5NH)2CS . This white solid is a derivative of thiourea . It is prepared by the reaction of aniline and carbon disulfide .


Synthesis Analysis

The synthesis of thiocarbanilide is commonly achieved by the reaction of carbon disulphide and amine (primary or secondary) . The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .


Molecular Structure Analysis

Thiocarbanilide has a molecular formula of C13H12N2S . The InChI representation is InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) . The Canonical SMILES representation is C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 .


Chemical Reactions Analysis

Thiocarbanilide reacts with phosphorus pentachloride or hydrochloric acid, dilute sulfuric acid, acetic anhydride, or iodine to produce phenyl isothiocyanate .


Physical And Chemical Properties Analysis

Thiocarbanilide is a white to off-white powder . It has a molar mass of 228.312 g/mol . It has a density of 1.32 g/cm3 . It has a melting point of 154.5 °C and decomposes at its boiling point . It is slightly soluble in water but very soluble in ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Corrosion Inhibition

Thiocarbanilide has been studied for its effectiveness in preventing corrosion, particularly on mild steel in acidic environments. It’s often used in combination with other compounds to enhance its inhibitory effects. Research indicates that thiocarbanilide can chemically adsorb onto metal surfaces, blocking corrosive anions and suppressing electrochemical processes responsible for corrosion .

Dye Production

In the dye industry, thiocarbanilide is used to produce indigo, methyl indigo, and sulfide dyes. Its chemical structure allows it to interact with dye precursors, aiding in the development of stable and vibrant colors .

Analytical Chemistry

In analytical chemistry, thiocarbanilide is used as a chemical reagent for the determination of certain metals like osmium and ruthenium. Its ability to form complexes with these metals makes it useful for their qualitative and quantitative analysis .

Safety And Hazards

Thiocarbanilide may cause an allergic skin reaction and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

1,3-diphenylthiourea
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InChI

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
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InChI Key

FCSHMCFRCYZTRQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
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Molecular Formula

C13H12N2S
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DSSTOX Substance ID

DTXSID4026139
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Molecular Weight

228.31 g/mol
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Physical Description

Thiocarbanilide is a white to off-white powder. (NTP, 1992), Dry Powder, White to grey solid; [HSDB] White powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), BP: DECOMP
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER, VERY SOL IN CHLOROFORM & OLIVE OIL
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Density

1.32 (NTP, 1992) - Denser than water; will sink, 1.32
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Vapor Pressure

0.00000594 [mmHg]
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Product Name

Thiocarbanilide

Color/Form

CRYSTALLINE LEAFLETS, GRAY POWDER, WHITE TO FAINT GRAY POWDER

CAS RN

102-08-9
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Melting Point

309 °F (NTP, 1992), 154 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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